4-Fluoro-1,1-dimethoxynon-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1,1-dimethoxynon-2-ene is an organic compound with the molecular formula C11H21FO2. It is a fluorinated alkene, characterized by the presence of a fluorine atom and two methoxy groups attached to a nonene backbone.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-1,1-dimethoxynon-2-ene can be achieved through several methods. One common approach involves the selective fluorination of alkenes using electrophilic fluorinating agents such as Selectfluor. The reaction typically proceeds under mild conditions, often in the presence of a solvent like acetonitrile . Another method involves the electrochemical fluorination of organic substrates, which can be carried out in anhydrous hydrogen fluoride using nickel electrodes .
Analyse Chemischer Reaktionen
4-Fluoro-1,1-dimethoxynon-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into fluorinated alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1,1-dimethoxynon-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability, making them candidates for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Fluoro-1,1-dimethoxynon-2-ene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or alteration of cellular pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1,1-dimethoxynon-2-ene can be compared with other fluorinated alkenes, such as 4-Fluoro-1,2-dimethoxybenzene and 4-Fluoro-1,3-dioxolan-2-one. These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity.
Eigenschaften
CAS-Nummer |
195143-60-3 |
---|---|
Molekularformel |
C11H21FO2 |
Molekulargewicht |
204.28 g/mol |
IUPAC-Name |
4-fluoro-1,1-dimethoxynon-2-ene |
InChI |
InChI=1S/C11H21FO2/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
LAQVXUMFJLQACF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC(OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.